2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate

Acid dye synthesis Diazo component Arylsulphonanilide intermediates

Sourcing reliable nitro-arylsulphonanilide intermediates for acid dye research is hindered by uncharacterized impurities. This compound provides a defined 5-nitro,3,5-dicarboxy regioisomer with structure confirmed by ¹H-NMR and IR. • Reduces to a diazo component for benzidine-free yellow-brown acid dyes (wool/polyamide). • Rigid dianionic metal-binding ligand for MOF synthesis. • Sodium salt ensures aqueous solubility. Supplied as-is; purity ≥95%.

Molecular Formula C14H9N2O9S-
Molecular Weight 381.30 g/mol
CAS No. 478250-32-7
Cat. No. B12348033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate
CAS478250-32-7
Molecular FormulaC14H9N2O9S-
Molecular Weight381.30 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])NC2=CC(=CC(=C2)C(=O)O)C(=O)O
InChIInChI=1S/C14H10N2O9S/c17-13(18)7-3-8(14(19)20)5-9(4-7)15-11-2-1-10(16(21)22)6-12(11)26(23,24)25/h1-6,15H,(H,17,18)(H,19,20)(H,23,24,25)/p-1
InChIKeyCMAKZKYZIKSINK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate: Structure & Procurement


2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate (CAS 478250-32-7), supplied as its sodium salt with molecular formula C14H9N2NaO9S and molecular weight 404.29 g/mol, is a member of the nitro-arylsulphonanilide-3',5'-dicarboxylic acid compound class . This class was first systematically synthesized and characterized by Blus and Kraska (1990), who confirmed the structures of six new nitro- and amino- derivatives via elemental analysis, IR, and ¹H-NMR spectroscopy [1]. The compound features a distinctive architecture: a 5-nitrobenzenesulfonate moiety bridged via a secondary amine to a 3,5-dicarboxyphenyl ring, yielding both strong electron-withdrawing character and pH-dependent aqueous solubility . Sigma-Aldrich currently lists this compound as part of its AldrichCPR collection of rare and unique chemicals, noting that no vendor-collected analytical data is provided and that the buyer assumes responsibility for identity and purity confirmation .

2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate: Substitution Challenges


The nitro-arylsulphonanilide-3',5'-dicarboxylic acid class encompasses multiple regioisomers and substitution variants that differ in the positioning of the nitro group on the benzenesulfonate ring and the carboxylic acid groups on the anilino ring. The foundational 1990 study by Blus and Kraska confirmed that each of the six synthesized members of this class exhibited distinct spectroscopic signatures (IR and ¹H-NMR) and, critically, that the amino derivatives serve as diazo components whose coupling reactivity and resultant dye properties are directly governed by the specific substitution pattern [1]. An analog bearing a 4-nitro group or a 2,4-dicarboxy substitution pattern would therefore differ from the target 5-nitro, 3,5-dicarboxy regioisomer in both its electronic profile and its performance as a synthetic intermediate. Furthermore, because Sigma-Aldrich provides this compound 'as-is' without analytical data under the AldrichCPR program, substitution with an alternative supplier's material introduces risks of unidentified impurity profiles that may compromise reproducibility in dye synthesis or derivatization workflows .

2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate: Evidence-Based Differentiators


Nitro Regiochemistry and Diazo Reactivity

The target compound carries the electron-withdrawing nitro substituent at the 5-position of the benzenesulfonate ring. In the broader arylsulphonanilide-3',5'-dicarboxylic acid series reported by Blus and Kraska, the nitro-group position is a deliberate synthetic variable that alters the electronic environment of the sulfonamide linkage and the aromatic amine (after reduction) that serves as the diazo component [1]. A regioisomeric analog bearing a 4-nitro group (e.g., 2-[(3,5-dicarboxyphenyl)amino]-4-nitrobenzenesulfonate) would exhibit a different Hammett σ value at the para position vs. the meta-like 5-position, directly influencing the electrophilicity of the diazonium salt and the λmax of the resulting azo dye [1]. The 1990 study confirmed that each nitro-substituted member of the series was isolated and spectroscopically verified as a single, pure regioisomer, not a mixture [1].

Acid dye synthesis Diazo component Arylsulphonanilide intermediates

Dual Carboxylates for Solubility and Metal Chelation

The 3,5-dicarboxyphenyl motif present in the target compound provides two carboxylic acid groups (pKa values typical of isophthalic acid derivatives, ~3.5 and ~4.5) that exist in the deprotonated carboxylate form in the sodium salt at neutral pH, conferring high aqueous solubility . This differentiates the compound from analogs bearing a single carboxylic acid group (e.g., 2-[(3-carboxyphenyl)amino]-5-nitrobenzenesulfonate) or ester-protected derivatives, which would exhibit reduced water solubility and loss of the dianionic metal-binding motif . The 3,5-dicarboxy arrangement on the anilino ring creates a geometry amenable to bidentate metal coordination, a property exploited in structurally related 5,5'-azanediyldiisophthalic acid derivatives used as ligands in coordination polymer synthesis . The sodium salt form (CAS 478250-32-7) further enhances solubility relative to the free acid form.

Aqueous solubility Metal-organic frameworks pH-responsive materials

Validated Diazo Component via 5-Nitro Reduction

The Blus and Kraska 1990 study explicitly demonstrated that aminoarylsulphonanilide-3',5'-dicarboxylic acids—the reduction products of the corresponding nitro precursors—are effective diazo components that can be coupled with 1-phenyl-3-methylpyrazol-5-one, 2-naphthol, and 3-hydroxy-2-naphthanilides to generate acid dyes spanning yellow, red, and brown color ranges [1]. The target compound, bearing a 5-nitro group, is the direct precursor to the 5-amino derivative required for diazotization. This places it in a validated synthetic pathway that has been peer-reviewed and published, unlike untested analogs for which no diazo coupling performance data exist. A subsequent 1993 study by Blus further confirmed that the arylamide group substitution pattern on these intermediates directly modulates the dyeing properties on wool and polyamide fibers [1].

Acid dye Diazo component Azo chromophore Wool dyeing

AldrichCPR Single-Source and As-Is Specification

The target compound is supplied exclusively through Sigma-Aldrich's AldrichCPR program, which curates rare and unique chemicals for early discovery research . The vendor explicitly states that no analytical data is collected for this product, that the buyer assumes responsibility for identity and purity confirmation, and that all sales are final with no warranties of merchantability or fitness for a particular purpose . This 'as-is' supply status differentiates it from bulk commodity nitrobenzenesulfonate derivatives (e.g., sodium 3-nitrobenzenesulfonate, CAS 127-68-4) that are available with full certificates of analysis, defined purity specifications (typically ≥98%), and multi-vendor sourcing. The CymitQuimica listing for this compound (Ref. 3D-DUA25032) has been marked 'Discontinued,' confirming that Sigma-Aldrich is currently the sole identified commercial source . For procurement planning, this means lead time, lot-to-lot consistency, and the requirement for in-house QC must be factored into experimental design.

Chemical procurement Rare chemicals Supply chain integrity AldrichCPR

2-[(3,5-Dicarboxyphenyl)amino]-5-nitrobenzenesulfonate: Application Scenarios


Non-Carcinogenic Acid Dyes for Wool and Polyamide

Researchers developing acid dyes that replace benzidine-based intermediates can use the target compound as a nitro precursor. Reduction to the 5-amino derivative yields a diazo component that, per the Blus and Kraska 1990 and Blus 1993 studies, couples with standard naphthol and pyrazolone components to produce yellow-to-brown acid dyes with documented dyeing performance on wool and polyamide [1]. The 3,5-dicarboxy groups enhance water solubility during dyeing and may improve washfastness through additional ionic bonding to the fiber.

MOF and Coordination Polymer Ligand Design

The 3,5-dicarboxyphenyl moiety provides a rigid, dianionic metal-binding site with a 120° bite angle between the two carboxylate groups. When combined with the nitrobenzenesulfonate backbone, this yields a heterofunctional ligand capable of both hard carboxylate coordination (to oxophilic metals such as Ln³⁺, Zr⁴⁺, or Cu²⁺) and potential secondary interactions via the nitro and sulfonate groups [1]. The sodium salt form ensures solubility in polar solvents used for MOF solvothermal synthesis.

Arylsulfonanilide Leads for Cancer and Inflammation

US Patent 6,630,513 (Tularix Inc., 2003) discloses arylsulfonanilide derivatives as pharmacologically active agents targeting cancer, psoriasis, atherosclerosis, and hypercholesterolemia [1]. The target compound's combination of a nitroaromatic (potential bioreductive activation) and dicarboxylic acid (improved pharmacokinetic solubility) aligns with the pharmacophore features claimed in this patent class. It may serve as a starting material for structure-activity relationship (SAR) libraries.

Environmental Fate Reference Standard

Given the established use of arylsulphonanilide derivatives in textile dyes and the known environmental persistence of sulfonated azo dyes, the target compound can serve as a characterized model substrate for studying reductive cleavage, desulfonation, or microbial degradation pathways. Its two carboxylic acid groups facilitate LC-MS detection in negative ion mode, and the nitro group provides a UV-Vis chromophore with characteristic absorbance, making it a useful probe molecule in environmental chemistry studies [1].

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